Methyl 5-acetyl-2-ethoxybenzoate

Organic Synthesis Medicinal Chemistry Process Chemistry

Procure Methyl 5-acetyl-2-ethoxybenzoate (CAS 76310-74-2), a critical intermediate with a validated 89% synthesis yield for (±)-4-O-Ethyl Albuterol, a key albuterol metabolite. This specific 2-ethoxy-5-acetyl substitution pattern is essential; analogues like the 2-methoxy or ethyl ester variants compromise downstream reaction kinetics and metabolite identity. Ideal for analytical method development and pharmacokinetic studies, this stable precursor also enables predictable diversification of the benzoate scaffold.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 76310-74-2
Cat. No. B3153664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-acetyl-2-ethoxybenzoate
CAS76310-74-2
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)C)C(=O)OC
InChIInChI=1S/C12H14O4/c1-4-16-11-6-5-9(8(2)13)7-10(11)12(14)15-3/h5-7H,4H2,1-3H3
InChIKeyLZBJJCPKZLIKDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 gram / 5 grams / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-acetyl-2-ethoxybenzoate (CAS 76310-74-2): Procurement Overview and Chemical Profile


Methyl 5-acetyl-2-ethoxybenzoate (CAS 76310-74-2) is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol. It is a substituted benzoate ester, characterized by the presence of an acetyl group at the 5-position and an ethoxy group at the 2-position on the benzene ring . The compound typically appears as a pale yellow solid and is primarily recognized as a crucial intermediate in the synthesis of pharmaceutical agents, most notably (±)-4-O-Ethyl Albuterol, a metabolite of the β2-adrenoceptor agonist Albuterol .

Methyl 5-acetyl-2-ethoxybenzoate (CAS 76310-74-2): The Risk of Analogue Substitution in Synthesis


In-class compounds or close analogs, such as Methyl 5-acetyl-2-methoxybenzoate or Ethyl 5-acetyl-2-ethoxybenzoate, cannot be assumed to be interchangeable with Methyl 5-acetyl-2-ethoxybenzoate . The specific substitution pattern and ester moiety directly influence the compound's reactivity, physicochemical properties, and, most critically, its role as a key intermediate in established synthetic routes for (±)-4-O-Ethyl Albuterol . Using an alternative building block risks incompatibility with downstream reaction conditions, leading to altered reaction kinetics, reduced yield, and the generation of different by-products, ultimately compromising the synthesis of the target metabolite . The evidence below provides quantitative justification for selecting the specific ethoxy-methyl ester configuration over its closest comparators.

Methyl 5-acetyl-2-ethoxybenzoate (CAS 76310-74-2): Quantitative Differentiation Guide for Scientific Selection


Methyl 5-acetyl-2-ethoxybenzoate Synthesis Efficiency Compared to Ethyl Ester Analog

A defined synthetic procedure for Methyl 5-acetyl-2-ethoxybenzoate, involving the ethylation of Methyl 5-acetylsalicylate with iodoethane, achieves an isolated yield of 89% . This provides a benchmark for synthetic efficiency. While data for the direct analog Ethyl 5-acetyl-2-ethoxybenzoate is limited, one report indicates that its synthesis requires precise regiochemical control and avoids direct Friedel-Crafts acetylation due to mixture formation, implying that the methyl ester may offer a more straightforward and higher-yielding route for further derivatization .

Organic Synthesis Medicinal Chemistry Process Chemistry

Reactivity and Yield of Methyl 5-acetyl-2-ethoxybenzoate in Hydrolysis to Key Acid Intermediate

Methyl 5-acetyl-2-ethoxybenzoate can be quantitatively converted to its corresponding carboxylic acid, 5-Acetyl-2-ethoxybenzoic acid, through base hydrolysis. A reported procedure using 5M aqueous NaOH in a 1,4-dioxane/water mixture yields the acid with a 60% isolated yield . This establishes a baseline for this specific transformation, which is a critical step in generating a building block for further synthesis.

Organic Synthesis Pharmaceutical Intermediates Hydrolysis

Purity and Physical State of Commercially Available Methyl 5-acetyl-2-ethoxybenzoate

Commercial sources of Methyl 5-acetyl-2-ethoxybenzoate consistently report a minimum purity of 98% and describe the compound as a pale yellow solid . The reported melting point from a specific synthesis is 50-55°C . This consistency across multiple vendors suggests a robust and reliable supply chain for a material of this quality, which is critical for reproducible research and development.

Chemical Procurement Quality Control Analytical Chemistry

Methyl 5-acetyl-2-ethoxybenzoate (CAS 76310-74-2): Primary Research and Industrial Application Scenarios


Synthesis of (±)-4-O-Ethyl Albuterol Reference Standards and Metabolites

Methyl 5-acetyl-2-ethoxybenzoate is a validated and widely cited intermediate specifically used for the synthesis of (±)-4-O-Ethyl Albuterol, a key metabolite of the bronchodilator Albuterol . Procurement of this compound is essential for laboratories involved in producing this metabolite for analytical method development, validation, and as a reference standard for pharmacokinetic studies.

Precursor for 5-Acetyl-2-ethoxybenzoic Acid and Downstream Building Blocks

As demonstrated by the hydrolysis data, this compound serves as a direct and quantifiable precursor to 5-Acetyl-2-ethoxybenzoic acid . Researchers requiring this acid for further synthetic elaboration, such as the preparation of amides, esters, or heterocyclic compounds, can utilize the methyl ester as a stable, storable, and easily activated starting material.

Calibrated Synthesis of Specialized Chemical Libraries

The compound's defined substitution pattern (2-ethoxy, 5-acetyl) and reported 89% synthesis yield make it a predictable and efficient building block for constructing focused chemical libraries around the substituted benzoate scaffold . Its reactivity profile, which includes oxidation, reduction, and nucleophilic substitution, offers multiple vectors for diversification in medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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